molecular formula C15H14ClN3O4S B579975 GXYRGKWOLUKAPE-UHFFFAOYSA-M CAS No. 16600-05-8

GXYRGKWOLUKAPE-UHFFFAOYSA-M

Cat. No.: B579975
CAS No.: 16600-05-8
M. Wt: 367.804
InChI Key: GXYRGKWOLUKAPE-UHFFFAOYSA-M
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Description

The compound with the InChIKey “GXYRGKWOLUKAPE-UHFFFAOYSA-M” is known as 3-Chlorobenzoic acid. It is an organic compound with the molecular formula ClC₆H₄CO₂H. This compound is a white solid that is soluble in some organic solvents and in aqueous base .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzoic acid is typically prepared by the oxidation of 3-chlorotoluene. The process involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods: In industrial settings, 3-chlorobenzoic acid can be produced through a similar oxidation process, often using more efficient and scalable methods. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chlorobenzoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity .

Comparison with Similar Compounds

  • 2-Chlorobenzoic acid
  • 4-Chlorobenzoic acid
  • Benzoic acid

Comparison: 3-Chlorobenzoic acid is unique due to its specific position of the chlorine substituent on the benzene ring, which affects its chemical reactivity and physical properties. Compared to 2-chlorobenzoic acid and 4-chlorobenzoic acid, 3-chlorobenzoic acid has different solubility and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

(3-methyl-1,3-benzothiazol-3-ium-2-yl)-(4-methylphenyl)diazene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N3S.ClHO4/c1-11-7-9-12(10-8-11)16-17-15-18(2)13-5-3-4-6-14(13)19-15;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYRGKWOLUKAPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=[N+](C3=CC=CC=C3S2)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723753
Record name 3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-05-8
Record name 3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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